Foreword: A Practical Framework for the Characterization of a Novel Pyrazole Derivative
Foreword: A Practical Framework for the Characterization of a Novel Pyrazole Derivative
An In-depth Technical Guide to the Physicochemical Properties of 3-cyclohexyl-4-nitro-1H-pyrazole
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is paved with rigorous characterization. The physicochemical properties of a molecule are not mere data points; they are the fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.[1] This guide provides a comprehensive, field-proven framework for the synthesis, structural elucidation, and in-depth physicochemical profiling of 3-cyclohexyl-4-nitro-1H-pyrazole. While this specific molecule is not extensively documented in public literature, the principles and protocols herein are derived from established methodologies for analogous pyrazole-based compounds, which are renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[2][3][4][5] This document is structured not as a rigid template, but as a logical workflow, empowering you to generate the critical data needed to assess the potential of this and other novel pyrazole derivatives.
Synthesis and Structural Verification
The first step in any physicochemical assessment is the unambiguous synthesis and structural confirmation of the target compound. The proposed synthesis of 3-cyclohexyl-4-nitro-1H-pyrazole is based on established methods for the construction of substituted pyrazoles, particularly the reaction of dicarbonyl compounds with hydrazines and subsequent nitration.[6][7][8]
Proposed Synthetic Pathway
A plausible and efficient route involves a two-step process: the condensation of a cyclohexyl-substituted 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by regioselective nitration at the C4 position. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack.[9]
Caption: Proposed two-step synthesis of 3-cyclohexyl-4-nitro-1H-pyrazole.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Cyclohexyl-1H-pyrazole
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To a solution of 1-cyclohexyl-1,3-butanedione (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-cyclohexyl-1H-pyrazole.
Step 2: Synthesis of 3-Cyclohexyl-4-nitro-1H-pyrazole
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Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice-salt bath.
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Slowly add the 3-cyclohexyl-1H-pyrazole (1.0 eq) to the cooled nitrating mixture, ensuring the temperature does not exceed 5 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by recrystallization or column chromatography.
Structural Elucidation
Confirmation of the chemical structure is paramount. The following techniques are essential:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect signals corresponding to the cyclohexyl protons, a singlet for the C5-H of the pyrazole ring, and a broad singlet for the N-H proton.
-
¹³C NMR: Expect distinct signals for the cyclohexyl carbons and the three carbons of the pyrazole ring. The carbon bearing the nitro group (C4) will be significantly downfield.
-
-
Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of 3-cyclohexyl-4-nitro-1H-pyrazole.
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Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.
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Single-Crystal X-ray Diffraction: For unambiguous proof of structure and to study intermolecular interactions in the solid state, growing a single crystal and performing X-ray analysis is the gold standard.[10][11]
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol [12] |
| Appearance | Likely a pale yellow solid |
| ¹H NMR (Expected) | Signals for cyclohexyl protons, C5-H (singlet), N-H (broad singlet) |
| IR (Expected) | ~3200-3400 cm⁻¹ (N-H), ~1500-1550 cm⁻¹ & ~1300-1350 cm⁻¹ (NO₂) |
Core Physicochemical Properties: Protocols and Significance
The following sections detail the experimental determination of critical physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][13]
Ionization Constant (pKa)
The pKa dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and target binding. For 3-cyclohexyl-4-nitro-1H-pyrazole, the pyrazole ring N-H is weakly acidic.
Experimental Protocol: Potentiometric Titration
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Accurately weigh and dissolve a small amount of the compound (e.g., 1-2 mg) in a suitable co-solvent mixture (e.g., methanol/water).
-
Use a calibrated pH meter with a micro-electrode to monitor the pH.
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Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) in small, precise increments.
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Record the pH after each addition of titrant.
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Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Specialized software can be used to determine the pKa from the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability and metabolic stability. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[14]
Experimental Protocol: Shake-Flask Method (OECD 107)
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Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).
-
Dissolve a known amount of 3-cyclohexyl-4-nitro-1H-pyrazole in the n-octanol phase.
-
Add an equal volume of the aqueous buffer.
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Shake the mixture vigorously in a sealed vial until equilibrium is reached (typically several hours).
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP or LogD using the formula: LogP/D = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
| Parameter | Significance | Predicted Value |
| pKa | Governs solubility and permeability at physiological pH. | ~9-11 (weakly acidic N-H) |
| LogP | Predicts membrane permeability and potential for toxicity. | ~2.3 (based on similar compounds[12]) |
| LogD at pH 7.4 | Lipophilicity at physiological pH, accounting for ionization. | ~2.3 (as the compound is likely neutral at pH 7.4) |
Aqueous Solubility
Solubility is a critical factor for drug absorption and formulation.[15] Poor aqueous solubility is a major hurdle in drug development. It's important to measure both thermodynamic and kinetic solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using an analytical technique like HPLC-UV.
-
The measured concentration represents the thermodynamic equilibrium solubility at that pH.
Caption: Workflow for determining thermodynamic aqueous solubility.
Thermal Stability
Understanding the thermal properties of a compound is crucial for handling, storage, and formulation processes.
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
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DSC: Accurately weigh a small sample (1-5 mg) into an aluminum pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). DSC measures the heat flow to or from the sample as a function of temperature, revealing melting point, phase transitions, and decomposition.
-
TGA: Weigh a slightly larger sample (5-10 mg) into a TGA pan. Heat the sample at a constant rate under a controlled atmosphere. TGA measures the change in mass as a function of temperature, indicating decomposition and thermal stability limits.
| Parameter | Significance | Predicted Value |
| Aqueous Solubility | Crucial for absorption; low solubility can limit bioavailability. | Likely low to moderate. |
| Melting Point | Indicator of purity and solid-state stability. | Expected to be a crystalline solid with a defined melting point. |
| Decomposition Temp. | Defines the upper limit for safe handling and processing. | The nitro group may lower the decomposition temperature. |
Relationship Between Properties and Drug Development Potential
The interplay of these physicochemical properties determines the overall suitability of a compound for further development. High lipophilicity might improve permeability but can also lead to poor solubility and increased metabolic clearance. The pKa will determine where in the gastrointestinal tract the compound is in its more absorbable neutral form.
Caption: Interdependence of physicochemical properties and drug development potential.
Conclusion
This guide has outlined a systematic and robust approach to the comprehensive physicochemical characterization of 3-cyclohexyl-4-nitro-1H-pyrazole. By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to build a complete profile of this novel molecule. This foundational knowledge is indispensable for making informed decisions in the complex, multi-stage process of drug discovery and development. The true value lies not just in the final numbers, but in understanding the causal relationships between a molecule's structure, its properties, and its ultimate therapeutic potential.
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